molecular formula C15H12ClNO2 B4966587 (2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one

Cat. No.: B4966587
M. Wt: 273.71 g/mol
InChI Key: GLSYIJXJSHYMCQ-CMDGGOBGSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 3-hydroxyphenylamino group, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as ionic liquids or phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated derivatives

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one
  • (2E)-1-(4-fluorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one
  • (2E)-1-(4-methylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one

Uniqueness

The presence of the 4-chlorophenyl group in (2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(18)10-13/h1-10,17-18H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSYIJXJSHYMCQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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